Rhodium(II) propionate

Description

Properties

CAS No. |

31126-81-5 |

|---|---|

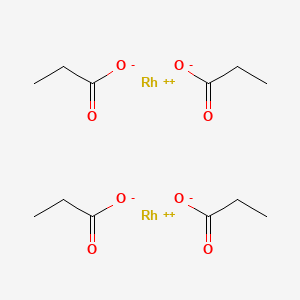

Molecular Formula |

C12H20O8Rh2 |

Molecular Weight |

498.09 g/mol |

IUPAC Name |

propanoate;rhodium(2+) |

InChI |

InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |

InChI Key |

FPZUXFCJJLUGLA-UHFFFAOYSA-J |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |

Origin of Product |

United States |

Preparation Methods

Reduction of Rhodium(III) Salts in Acidic Medium

The classical approach to rhodium(II) carboxylates synthesis, exemplified by Wilkinson’s method for rhodium(II) acetate, involves reducing rhodium(III) chloride hydrate with ethanol in the presence of a large excess of carboxylic acid (90–120 equivalents) and small amounts of sodium acetate as a base. This method produces rhodium(II) acetate via an intermediate tetranuclear chloride-bridged rhodium complex. Analogous conditions have been applied to rhodium(II) propionate, substituting acetic acid with propionic acid.

However, this method suffers from drawbacks such as:

- Extensive use of excess ligand (carboxylic acid).

- Formation of rhodium black (metallic rhodium) due to over-reduction.

- Requirement for acidic conditions, which can lead to ligand esterification and depletion.

Ligand Exchange from Other Rhodium(II) Carboxylates

Another traditional route involves ligand metathesis, where a rhodium(II) carboxylate with a simpler ligand (e.g., acetate) is reacted with propionic acid or its derivatives to exchange ligands and form this compound. This method is less direct and often requires elevated temperatures and prolonged reaction times.

Modern, Scalable Synthesis via Direct One-Step Method

Recent advances have demonstrated a more efficient and scalable synthesis of rhodium(II) carboxylates, including this compound, directly from rhodium(III) chloride hydrate and the corresponding carboxylic acid under controlled conditions.

Key Innovations

- Use of Inorganic Additives: The addition of inorganic bases such as lithium carbonate (Li2CO3) has been shown to suppress over-reduction to rhodium(0), stabilize multinuclear rhodium(II) intermediates, and prevent ligand depletion by esterification.

- Mild Reaction Conditions: The reaction is carried out under reflux in ethanol with controlled temperature ramping, avoiding harsh acidic conditions.

- Reduced Ligand Excess: The amount of propionic acid required is drastically reduced compared to classical methods, improving cost-efficiency and environmental impact.

- Single-Step Synthesis: The this compound complex is obtained directly without isolating intermediate rhodium(II) species.

Reaction Scheme and Conditions

| Parameter | Description |

|---|---|

| Rhodium Source | Rhodium(III) chloride hydrate (RhCl3·xH2O) |

| Ligand | Propionic acid (marginal excess, ~1.4 equiv) |

| Additive | Lithium carbonate (Li2CO3), sometimes LiCl |

| Solvent | Ethanol (technical grade) |

| Temperature | Reflux (~78 °C), with controlled ramp-up |

| Atmosphere | Air (oxygen and moisture inconsequential) |

| Reaction Time | Several hours (optimized for scale) |

Mechanistic Insights

- The rhodium(III) chloride is reduced to rhodium(II) species in situ by ethanol.

- Lithium carbonate acts as a base to stabilize rhodium(II) intermediates and prevent over-reduction.

- The propionate ligands coordinate to rhodium(II), forming the dimeric this compound complex.

- The reaction avoids the formation of rhodium black due to controlled reduction kinetics.

Advantages

- High purity (>98%) of the final this compound complex confirmed by ^1H NMR.

- Scalable to gram quantities with reproducible yields.

- Environmentally friendlier due to reduced ligand excess and fewer steps.

- Comparable catalytic activity to commercial rhodium(II) carboxylates.

Comparative Table of Preparation Methods

| Method | Ligand Excess | Additives | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Classical Wilkinson Method | 90–120 equivalents | Sodium acetate | Acidic, ethanol reflux | Moderate, impure | Over-reduction risk, ligand esterification |

| Ligand Metathesis | Variable | None | Elevated temperature | Moderate | Multi-step, time-consuming |

| Modern Direct One-Step Method | ~1.4 equivalents | Lithium carbonate, LiCl | Ethanol reflux, controlled ramp | High (>98% purity) | Scalable, cost-effective, environmentally friendly |

Research Findings and Analytical Data

- Thermal and Spectroscopic Studies: this compound and related carboxylates have been characterized by thermal analysis, magnetic susceptibility, and spectroscopic methods to confirm structure and purity.

- NMR Spectroscopy: ^1H NMR is routinely used to assess the purity and confirm the coordination environment of the propionate ligands.

- Mass Spectrometry: Used to identify intermediates and confirm molecular composition.

- Catalytic Testing: this compound synthesized by the direct method exhibits catalytic performance comparable to commercial catalysts in carbene and nitrene transfer reactions.

Chemical Reactions Analysis

Enzyme Inhibition via Sulfhydryl Group Interaction

Rhodium(II) propionate exhibits irreversible inhibition of enzymes containing essential sulfhydryl (-SH) groups near their active sites. Studies show:

-

Target Enzymes : Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), alcohol dehydrogenase, and lactate dehydrogenase are highly sensitive to inactivation .

-

Mechanism : The propionate ligand facilitates rhodium coordination to cysteine residues, disrupting enzymatic function. Proton nuclear magnetic resonance (NMR) studies confirm carboxylate cage breakdown upon cysteine binding .

-

Reactivity Trend : Inhibition efficiency follows Rh(II) propionate > Rh(II) acetate > Rh(II) methoxyacetate , correlating with observed toxicity and antitumor activity .

Multicomponent Reactions

-

A three-component reaction of 1,3-diones, diazoesters, and DMF yields α,α,α-trisubstituted esters via a rhodium carbene intermediate :

Cyclopropanation and C–H Amination

-

This compound enables stereoselective cyclopropanation of alkenes and intramolecular C–H amination with enantiomeric excess (ee) >90% .

Interaction with Thiols and Biomolecules

This compound reacts with thiol-containing biomolecules (e.g., penicillamine, cysteine):

-

Coordination Complexes : Forms [Rh₂(Pen)₂(Pen(SO))₂]²⁻ with penicillamine, confirmed by ESI-MS and NMR .

-

Oxidation Pathways : Thiols induce Rh(II) → Rh(III) oxidation, generating disulfides (RSSR) and Rh(III)-thiolate complexes .

Comparative Reactivity with Other Rh(II) Carboxylates

| Property | Rh(II) Propionate | Rh(II) Acetate | Rh(II) Methoxyacetate |

|---|---|---|---|

| Enzyme Inhibition | High | Moderate | Low |

| Catalytic Activity | 85% yield | 75% yield | <50% yield |

| Thermal Stability | 180°C | 160°C | 140°C |

Data sourced from enzyme assays and catalytic studies .

Mechanistic Insights from NMR and MS Studies

-

Carboxylate Cage Breakdown : Interaction with cysteine disrupts the Rh₂(O₂CR)₄ structure, releasing propionate ligands .

-

Zwitterionic Intermediates : Trapping experiments reveal transient Rh-carbenoid species during catalytic cycles .

This compound’s unique reactivity profile makes it valuable in bioinorganic chemistry and asymmetric catalysis. Future research directions include optimizing its catalytic efficiency in industrial processes and exploring its therapeutic potential in metallodrug design.

Scientific Research Applications

Catalysis in Organic Chemistry

Rhodium(II) propionate serves as a catalyst in various organic reactions. Its applications include:

- Carbene Transfer Reactions : It facilitates the formation of carbenes, which are crucial intermediates in organic synthesis.

- Nitrene Transfer Reactions : These reactions are essential for the synthesis of nitrogen-containing compounds.

| Reaction Type | Application | Reference |

|---|---|---|

| Carbene Transfer | Synthesis of complex organic molecules | |

| Nitrene Transfer | Formation of nitrogen-rich compounds |

Biological Interactions

Research has indicated that this compound interacts with biological molecules, particularly enzymes:

- Enzyme Inhibition : It has been shown to inhibit enzymes that contain essential sulfhydryl groups, which can lead to significant biological effects.

Anticancer Properties

This compound has demonstrated cytotoxic activity against various cancer cell lines:

- Cytotoxicity Studies : It has shown promise as an antitumor agent, exhibiting lower toxicity to normal cells compared to other rhodium carboxylates.

| Cell Line | Cytotoxic Effect | Reference |

|---|---|---|

| MCF-7 (breast cancer) | Significant cytotoxic effects observed | |

| 4T1 (mammary carcinoma) | Induced antitumor effects in vivo |

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of this compound against Ehrlich ascites carcinoma. The results indicated that this compound inhibited DNA and RNA synthesis effectively, suggesting its potential as a chemotherapeutic agent.

- Methodology : Mice were treated with varying doses of this compound, and tumor growth was monitored.

- Findings : The compound showed significant inhibition of tumor growth with minimal side effects compared to conventional chemotherapeutics.

Case Study 2: Enzyme Interaction Analysis

In another study, the interaction of this compound with various enzymes was analyzed. The findings revealed that it could effectively inhibit enzyme activity through binding at active sites.

- Methodology : Enzyme assays were conducted to measure activity levels before and after treatment with this compound.

- Findings : A marked decrease in enzyme activity was observed, highlighting its potential for therapeutic applications targeting specific enzymatic pathways.

Mechanism of Action

The mechanism of action of rhodium(II) propionate involves its interaction with biological molecules, particularly enzymes and DNA. The compound can bind to the active sites of enzymes, leading to irreversible inhibition. This is particularly effective against enzymes with essential sulfhydryl groups . In cancer cells, this compound can interact with DNA, leading to the inhibition of DNA replication and cell death .

Comparison with Similar Compounds

- Rhodium(II) acetate

- Rhodium(II) butyrate

- Rhodium(II) methoxyacetate

Comparison: Rhodium(II) propionate is unique among rhodium carboxylates due to its specific ligand structure, which influences its reactivity and selectivity. Compared to rhodium(II) acetate, this compound has shown higher cytotoxicity and enzyme inhibition potential . Rhodium(II) butyrate and methoxyacetate, while similar in structure, exhibit different reactivity profiles and biological activities .

Q & A

Q. What are the standard synthetic protocols for preparing Rhodium(II) propionate, and how can purity be validated?

this compound is typically synthesized via ligand exchange reactions using rhodium precursors (e.g., RhCl₃) and propionic acid under controlled conditions. Key steps include refluxing in anhydrous solvents and purification via recrystallization. Purity validation requires:

- Analytical Techniques : X-ray diffraction (XRD) for structural confirmation, nuclear magnetic resonance (NMR) for ligand environment analysis, and inductively coupled plasma mass spectrometry (ICP-MS) for metal content quantification .

- Quality Control : Batch-specific certificates of analysis (COA) should report purity (>99.5%) and trace solvent residues.

Q. How does this compound interact with biomolecules, and what methodologies are used to study these interactions?

Studies using circular dichroism and fluorescence quenching reveal that this compound binds to human serum albumin (HSA) at molar ratios of ~8:1 (Rh₂(L)₄:HSA). Methodologies include:

- Spectroscopic Titration : Monitoring changes in HSA’s tertiary structure upon this compound addition.

- Binding Constant Calculation : Using Stern-Volmer plots to quantify affinity .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s catalytic mechanisms in asymmetric synthesis?

- Variable Selection : Independent variables (e.g., substrate concentration, temperature) and dependent variables (e.g., enantiomeric excess, reaction yield) must align with hypotheses.

- Control Strategies : Use inert atmosphere (e.g., argon) to prevent oxidation and include control reactions with alternative catalysts (e.g., Rhodium(II) acetate) to isolate propionate ligand effects .

- Data Collection : Employ gas chromatography-mass spectrometry (GC-MS) for product analysis and kinetic studies to track intermediate formation.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Contradictions often arise from variations in:

- Reaction Conditions : Solvent polarity, temperature, and ligand-to-metal ratios.

- Analytical Sensitivity : Differences in instrumentation (e.g., HPLC vs. GC detection limits). Resolution Strategy :

- Conduct meta-analyses comparing studies under standardized parameters.

- Replicate experiments using identical conditions and validate via inter-laboratory collaboration .

Q. What methodologies are recommended for investigating the environmental stability of this compound in aqueous systems?

- Degradation Studies : Expose the compound to varying pH, UV light, and ionic strengths. Monitor rhodium leaching via ICP-MS.

- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation potential.

- Computational Modeling : Density functional theory (DFT) to predict hydrolysis pathways .

Methodological and Ethical Considerations

Q. How should researchers design replication studies for this compound-based catalytic reactions?

- Documentation : Provide detailed protocols, including stirring speed, degassing methods, and catalyst activation steps.

- Data Sharing : Publish raw spectral data and crystallographic files (e.g., CIF) in open repositories.

- Ethical Reporting : Disclose any deviations from original methods and their impact on outcomes .

Q. What statistical approaches are suitable for analyzing non-linear kinetic data in this compound-mediated reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.